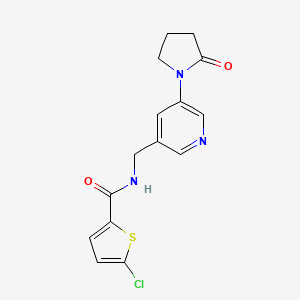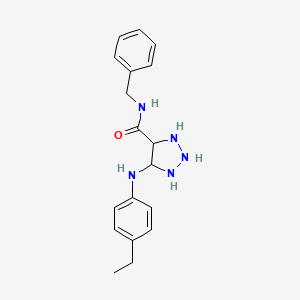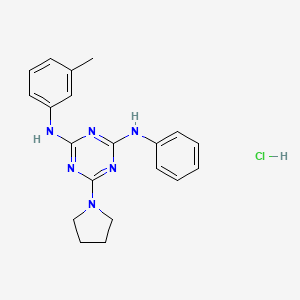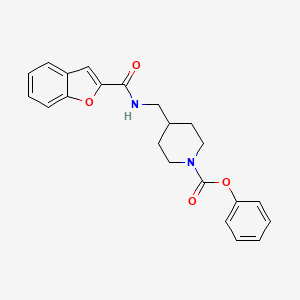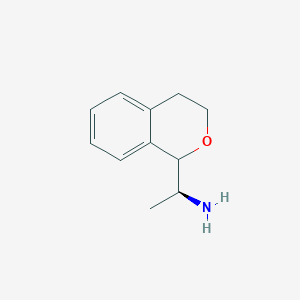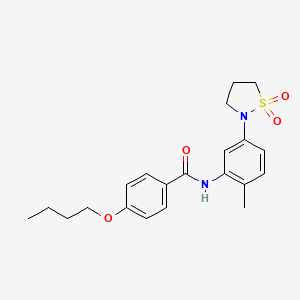![molecular formula C13H23NO5 B2959067 Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate CAS No. 2490323-05-0](/img/structure/B2959067.png)
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” has a CAS Number of 1334481-84-3 and a molecular weight of 200.28 . Another compound, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, has a CAS Number of 1932435-72-7 and a molecular weight of 217.27 .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 . For “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, the InChI code is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis
The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is a liquid at room temperature . On the other hand, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Constrained Peptide Mimetics
The research on spirolactams, including compounds related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate," highlights their utility in creating conformationally restricted pseudopeptides. These compounds serve as mimetics for dipeptides like Pro-Leu and Gly-Leu, offering a new avenue for peptide synthesis that can enhance the stability and specificity of peptide-based therapeutics (Fernandez et al., 2002).
Advanced Material Synthesis
In the field of material science, derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have been explored for their potential in creating new materials with enhanced properties. For instance, the synthesis of monomeric antioxidants bearing carbamate groups for polyethylene modification demonstrates the versatility of such compounds in improving the thermal stability of plastics (Kim, 2004).
Biological Studies
In biological research, the metabolism of compounds structurally related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" has been studied to understand their biotransformation and detoxification processes. Such studies are crucial for developing safer and more effective agrochemicals and pharmaceuticals (Douch & Smith, 1971).
Chemical Reactions and Methodologies
The development of novel synthetic methodologies using "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" derivatives has broadened the scope of chemical transformations. This includes the synthesis of N-hydroxyureas through in situ generation of tert-butoxy isocyanate, showcasing the compound's role in facilitating complex organic reactions (Krause et al., 2010).
Supramolecular Chemistry
Derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have also been explored in supramolecular chemistry to study the effects of substituents on cyclohexane rings in supramolecular arrangements. This research sheds light on the interplay between molecular and crystal structures, contributing to the design of molecules with tailored physical and chemical properties (Graus et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNACQEJUJGSN-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)
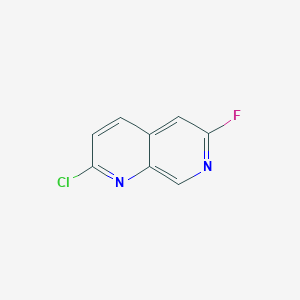
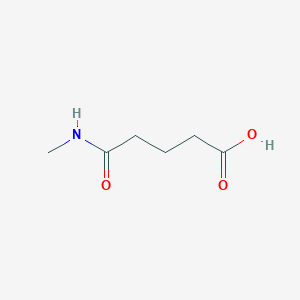
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
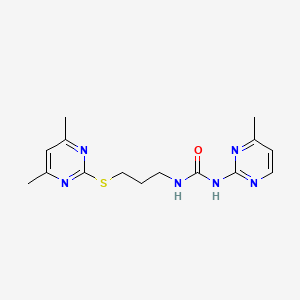
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
